

# Natural sources and occurrence of 2-Furfurylthio-3-methylpyrazine.

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## Compound of Interest

Compound Name: 2-Furfurylthio-3-methylpyrazine

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An In-Depth Technical Guide to the Natural Sources and Occurrence of **2-Furfurylthio-3-methylpyrazine**

## Abstract

**2-Furfurylthio-3-methylpyrazine** (CAS No. 65530-53-2) is a potent, sulfur-containing heterocyclic aroma compound of significant interest in flavor science and food chemistry. Characterized by its intense roasted, nutty, coffee-like, and savory meat notes, it serves as a key contributor to the desirable sensory profiles of numerous thermally processed foods.[1][2] While not typically found in raw or unprocessed ingredients, it is a quintessential example of a natural flavorant generated in situ during cooking.[1][3] This guide provides a comprehensive technical overview of the formation pathways, natural occurrence in key food systems, and analytical methodologies for the identification of **2-Furfurylthio-3-methylpyrazine**, tailored for researchers, scientists, and professionals in drug and flavor development.

## The Chemistry of a Potent Aroma Compound

**2-Furfurylthio-3-methylpyrazine** is a hybrid molecule, integrating three key chemical moieties that arise from distinct precursors during thermal processing: a pyrazine ring, a furan ring, and a thioether linkage. Its profound impact on food aroma is attributable to an extremely low odor threshold, a characteristic feature of many sulfur-containing volatiles.[4] The synergy between the roasted, nutty notes of the pyrazine and the characteristic sulfury, coffee-like notes from the furfurylthiol group results in a complex and highly sought-after aroma profile.[5][6]

Table 1: Physicochemical and Sensory Profile of **2-Furfurylthio-3-methylpyrazine**

| Property            | Description   | Reference(s) |
|---------------------|---|--------------|
| Molecular Formula   | C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> OS   | [7]          |
| Molecular Weight    | 206.27 g/mol  | [7]          |
| Appearance          | Colorless to pale yellow liquid   | [7]          |
| CAS Number          | 65530-53-2  | [8]          |
| FEMA Number         | 3189  | [7][8]       |
| Odor Type           | Coffee, sulfurous, nutty, roasted, cooked meaty   | [1][2]       |
| Sensory Descriptors | Recognized for amplifying roasted and nutty aspects, particularly in coffee, and contributing to savory profiles in cooked meats. | [1][5]       |
| Solubility          | Insoluble in water; soluble in alcohol and organic solvents.  | [1][7]       |

## Primary Formation Pathway: The Maillard Reaction

The genesis of **2-Furfurylthio-3-methylpyrazine** is intrinsically linked to the Maillard reaction, a complex cascade of non-enzymatic browning reactions that occurs between reducing sugars and amino acids upon heating.[9][10] This reaction is the cornerstone of flavor development in cooked, baked, and roasted foods. The formation of this specific molecule requires the convergence of three distinct precursor pathways, all originating from common food components.

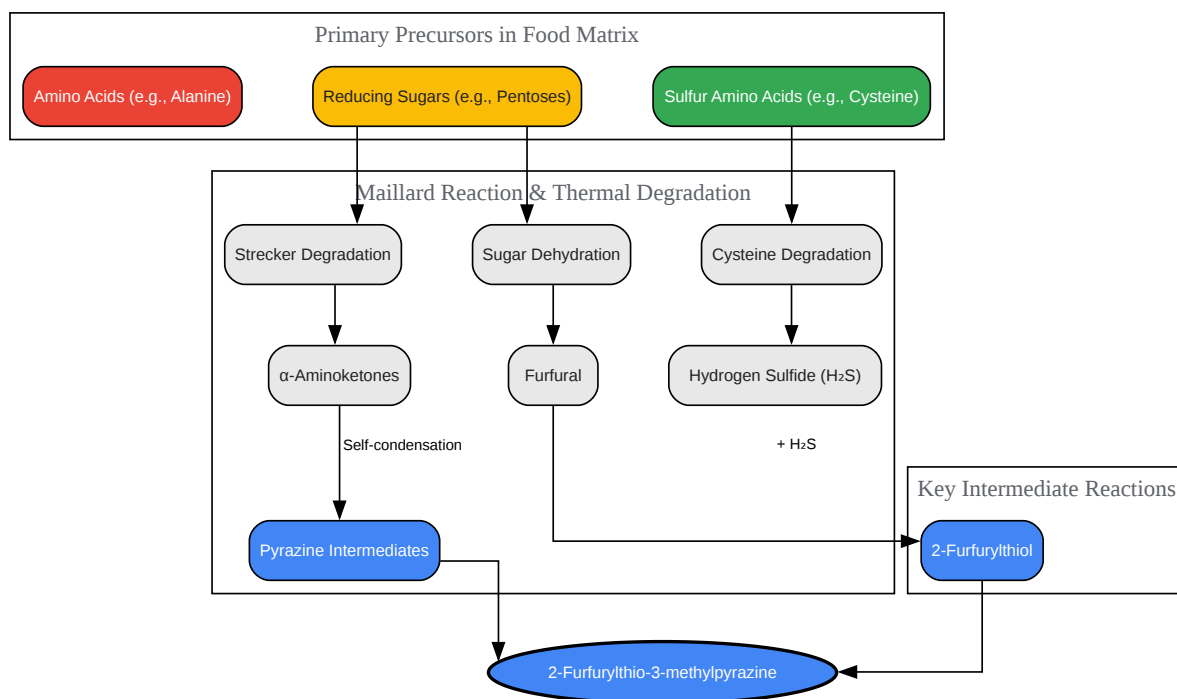
### Causality of Precursor Requirement:

- **Pyrazine Ring Formation:** The methylated pyrazine core is formed from the reaction of  $\alpha$ -aminoketones, which are intermediates of the Strecker degradation of amino acids (like

alanine, for the methyl group) with dicarbonyl compounds derived from sugar degradation.  
[10][11] Two nitrogen atoms from the amino acids are incorporated into the heterocyclic ring.

- **Furfuryl Moiety Formation:** The furan ring is a product of the thermal degradation of carbohydrates, particularly pentose sugars like arabinose and ribose.[6][12] These sugars cyclize and dehydrate to form furfural, a key intermediate.
- **Sulfur Source:** The thioether linkage necessitates a sulfur donor. Sulfur-containing amino acids, primarily cysteine, are the most common source.[6] During heating, cysteine degrades to release hydrogen sulfide ( $\text{H}_2\text{S}$ ), a highly reactive nucleophile.

The overall pathway can be conceptualized as the reaction between a reactive pyrazine intermediate, furfural (derived from sugars), and hydrogen sulfide (derived from cysteine).



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Figure 1: Simplified formation pathway of **2-Furfurylthio-3-methylpyrazine**.

## Occurrence and Significance in Key Food Systems

The presence of **2-Furfurylthio-3-methylpyrazine** is a hallmark of foods that have undergone significant thermal processing. Its concentration and sensory impact are directly related to the availability of precursors in the raw material and the specific time-temperature conditions of the process.

## Roasted Coffee

Coffee is arguably the most prominent natural source of this compound. The roasting of green coffee beans provides the ideal environment for its formation, transforming the relatively bland precursors into a rich and complex aromatic profile.

- **Precursors in Green Coffee:** Green coffee beans are rich in carbohydrates (sucrose, arabinogalactan), free amino acids, and sulfur-containing compounds, which serve as the necessary precursors.[\[13\]](#)
- **Role in Aroma:** **2-Furfurylthio-3-methylpyrazine**, along with its close relative 2-furfurylthiol, is considered a signature component of the "roasty" and "sulfury" aroma of freshly brewed coffee.[\[5\]](#)[\[6\]](#) It contributes depth and complexity, enhancing the overall sensory experience.[\[5\]](#)
- **Chemical Instability:** Studies have shown that key thiols like 2-furfurylthiol can degrade significantly when a coffee beverage is kept warm.[\[14\]](#) This degradation, potentially involving binding to melanoidins (the brown polymers formed during the Maillard reaction), leads to a loss of the fresh-roasted aroma, a phenomenon known as aroma staling.[\[14\]](#)

## Cooked Meats

The savory, roasted, and brothy notes characteristic of cooked meat are largely due to Maillard reaction products.

- **Formation during Cooking:** The cooking of beef, lamb, and other meats provides the requisite amino acids (including cysteine), glycogen (a source of reducing sugars), and heat to generate a wide array of pyrazines and sulfur compounds.[\[4\]](#)[\[15\]](#)
- **Sensory Contribution:** The "cooked meaty" descriptor associated with **2-Furfurylthio-3-methylpyrazine** highlights its importance in creating a savory meat profile.[\[1\]](#) It is often found alongside other critical meat odorants like 2-methyl-3-furanthiol.[\[16\]](#)

## Other Thermally Processed Foods

While coffee and meat are the most cited examples, the fundamental chemistry of its formation implies its presence in other food systems:

- Baked Goods: The crust of bread and other baked products develops its color and flavor through the Maillard reaction, suggesting the potential for pyrazine formation.[3]
- Roasted Nuts & Seeds: The roasting process for nuts and seeds also creates a flavor profile rich in pyrazines, making them a plausible source.

Table 2: Natural Occurrence and Formation Context

| Food Category      | Key Process                | Essential Precursors   | Resulting Sensory Profile                  |
|--------------------|----------------------------|--|--|
| Coffee             | Roasting                   | Amino acids, pentose sugars (arabinose), sulfur compounds    | Roasted, nutty, sulfury, coffee-like[5][6] |
| Meat (Beef, Lamb)  | Cooking (Roasting, Frying) | Amino acids (cysteine), glycogen, lipid degradation products | Savory, cooked meaty, roasted[1][15]       |
| Baked Goods        | Baking                     | Amino acids, reducing sugars from flour                      | Roasted, nutty notes in crust              |
| Roasted Nuts/Seeds | Roasting                   | Amino acids, sugars, oils                                    | Toasted, nutty, roasted                    |

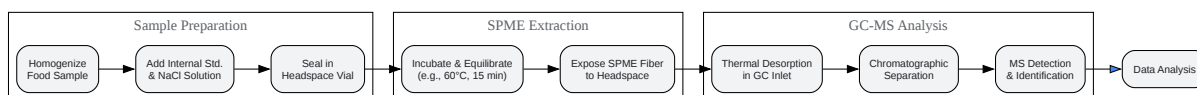
## Analytical Workflow: Extraction and Identification

The identification and quantification of trace volatile compounds like **2-Furfurylthio-3-methylpyrazine** from a complex food matrix require a sensitive and selective analytical approach. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a field-proven methodology for this purpose.[16]

## Protocol: SPME-GC-MS Analysis of Volatile Compounds

This protocol provides a self-validating system for the analysis of target aroma compounds from a food sample (e.g., ground coffee, cooked meat homogenate).

1. Sample Preparation: a. Weigh 1-5 g of the homogenized food sample into a 20 mL headspace vial. b. Add a known concentration of an appropriate internal standard (e.g., 2,4,6-trimethylpyridine, deuterated analogs) to enable semi-quantification. c. For solid or semi-solid matrices, add a defined volume of saturated sodium chloride solution to improve the release of volatile compounds by increasing the ionic strength of the matrix.[\[16\]](#) d. Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. SPME Headspace Extraction: a. Place the vial in a temperature-controlled agitator. b. Equilibration: Incubate the sample at a controlled temperature (e.g., 60-80°C) for a defined time (e.g., 10-15 minutes) to allow volatiles to partition into the headspace.[\[16\]](#) c. Extraction: Expose a pre-conditioned SPME fiber to the sample headspace for a specific duration (e.g., 20-30 minutes) under continued agitation.
  - Causality: The choice of fiber coating is critical. A combination fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is effective for trapping a broad range of volatile and semi-volatile compounds, including pyrazines and sulfur compounds.[\[16\]](#)
3. GC-MS Desorption and Analysis: a. Desorption: Immediately transfer the SPME fiber to the heated injection port of the GC-MS system (e.g., 250°C) for thermal desorption of the trapped analytes onto the analytical column. b. Chromatographic Separation: Utilize a capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, DB-Wax) to separate the complex mixture of volatile compounds.
  - Example Temperature Program: Initial temperature of 40°C hold for 2 min, ramp at 5°C/min to 240°C, hold for 5 min. c. Mass Spectrometry Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 35-400) with electron ionization (70 eV). d. Identification: Confirm the identity of **2-Furfurylthio-3-methylpyrazine** by comparing its retention time and mass spectrum with that of an authentic reference standard. Key mass fragments should be matched against a spectral library (e.g., NIST, Wiley).
4. Olfactometry (Optional but Recommended): a. To confirm the sensory relevance, couple the GC effluent to a sniffing port (GC-Olfactometry). b. A trained panelist can assess the odor character at the specific retention time of the target compound, confirming its "coffee" or "meaty" aroma.[\[16\]](#)



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Figure 2: Experimental workflow for SPME-GC-MS analysis of food volatiles.

## Conclusion

**2-Furfurylthio-3-methylpyrazine** stands as a critical aroma compound whose presence is a direct and natural consequence of thermal food processing. Its formation via the Maillard reaction from ubiquitous precursors—sugars and amino acids—makes it a key contributor to the desirable roasted and savory flavors in foods ranging from coffee to cooked meat. Understanding the chemical principles behind its formation and mastering the analytical techniques for its detection are essential for scientists aiming to optimize and control flavor development in food products and for researchers investigating the complex chemistry of taste and smell.

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